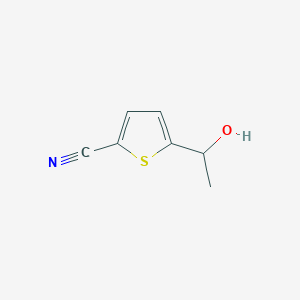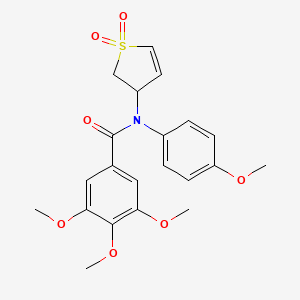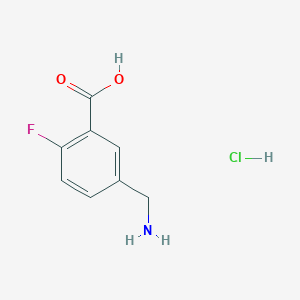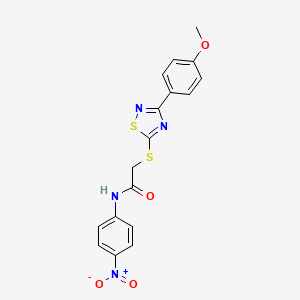![molecular formula C26H19FN6O4 B2878200 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one CAS No. 1032001-72-1](/img/structure/B2878200.png)
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
A series of novel piperazine derivatives can be synthesized through a multi-step procedure . Their structures are often characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve reductive amination .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral techniques .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research into novel piperazine derivatives, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, has shown significant antimicrobial and antifungal activities, suggesting potential applications in developing new antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biofilm and MurB Inhibitors
A novel series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent inhibitory activities against bacterial biofilm formation and the MurB enzyme, highlighting their potential as new antimicrobial agents, particularly against resistant bacterial strains (Mekky & Sanad, 2020).
Stability Under Stress Conditions
A study on the stability of a quinazoline-4(3H)-one derivative under stress conditions found the compound to be stable against UV radiation, high temperatures, and oxidants, but susceptible to hydrolysis in alkaline environments. This research aids in understanding the stability of pharmaceutical substances, which is crucial for their development and regulatory approval (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Antihypertensive Agents
Research into 2,4-diamino-6,7-dimethoxyquinazoline derivatives, including structures similar to the compound , has been conducted to evaluate their potential as alpha-1 adrenoceptor antagonists and antihypertensive agents, demonstrating the diverse therapeutic potentials of such compounds (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).
Neuroprotection and Alzheimer's Disease Treatment
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, a compound with a piperazine component, was designed as a multi-target therapeutic approach offering neuroprotective treatment options for Alzheimer's disease, showcasing the potential of piperazine derivatives in neurology (Lecanu, Tillement, Mccourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN6O4/c1-14-5-10-19-22(35)20(26-31-24(32-37-26)16-3-2-4-17(27)11-16)12-33(25(19)29-14)13-21(34)30-18-8-6-15(7-9-18)23(28)36/h2-12H,13H2,1H3,(H2,28,36)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZYYRZUBZWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2878121.png)

![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)
![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)



![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2878139.png)
